molecular formula C12H17ClN2O B12356160 N-(3-aminopropyl)-3-phenylprop-2-enamidehydrochloride

N-(3-aminopropyl)-3-phenylprop-2-enamidehydrochloride

Cat. No.: B12356160
M. Wt: 240.73 g/mol
InChI Key: OAMXFTJVRYXPOY-USRGLUTNSA-N
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Description

N-(3-aminopropyl)-3-phenylprop-2-enamide hydrochloride is a chemical compound known for its versatile applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of an amine group, a phenyl group, and an amide linkage, making it a valuable building block for synthesizing more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-aminopropyl)-3-phenylprop-2-enamide hydrochloride typically involves the reaction of 3-phenylprop-2-enoyl chloride with 3-aminopropylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt, which is isolated by crystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and high yield. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(3-aminopropyl)-3-phenylprop-2-enamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The amide linkage can be reduced to form amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-aminopropyl)-3-phenylprop-2-enamide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-aminopropyl)-3-phenylprop-2-enamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, while the phenyl group can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-aminopropyl)methacrylamide hydrochloride
  • N-(3-aminopropyl)-2-methylprop-2-enamide hydrochloride
  • N-(3-aminopropyl)-3-phenylprop-2-enamide

Uniqueness

N-(3-aminopropyl)-3-phenylprop-2-enamide hydrochloride is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C12H17ClN2O

Molecular Weight

240.73 g/mol

IUPAC Name

(E)-N-(3-aminopropyl)-3-phenylprop-2-enamide;hydrochloride

InChI

InChI=1S/C12H16N2O.ClH/c13-9-4-10-14-12(15)8-7-11-5-2-1-3-6-11;/h1-3,5-8H,4,9-10,13H2,(H,14,15);1H/b8-7+;

InChI Key

OAMXFTJVRYXPOY-USRGLUTNSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NCCCN.Cl

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NCCCN.Cl

Origin of Product

United States

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